1,3-Dithiane, 2-(4-nitrophenyl)-
Description
Significance of 1,3-Dithianes in Retrosynthetic Analysis and Umpolung Chemistry
1,3-Dithianes are cyclic thioacetals that play a pivotal role in modern organic synthesis. organic-chemistry.org Their primary significance lies in their ability to function as "masked" carbonyl groups and to facilitate umpolung, a concept that reverses the normal polarity of a functional group. ddugu.ac.inyoutube.com
Normally, the carbonyl carbon of an aldehyde or ketone is electrophilic, meaning it reacts with nucleophiles. However, when an aldehyde is converted into a 1,3-dithiane (B146892), the proton at the C2 position becomes acidic. scribd.com Treatment with a strong base, such as n-butyllithium, deprotonates this carbon, generating a nucleophilic carbanion. ddugu.ac.inorganic-chemistry.org This lithiated 1,3-dithiane is considered an acyl anion equivalent, a powerful tool in retrosynthetic analysis for the formation of carbon-carbon bonds. organic-chemistry.orgacs.org This inversion of reactivity, from an electrophilic carbonyl carbon to a nucleophilic dithianyl anion, is the essence of umpolung. ddugu.ac.inquimicaorganica.org
This strategy allows for reactions that are otherwise difficult to achieve. For instance, the dithiane anion can react with a variety of electrophiles, including alkyl halides, epoxides, and other carbonyl compounds, to form new carbon-carbon bonds. ddugu.ac.inscribd.com Subsequent hydrolysis of the dithiane moiety regenerates the carbonyl group in the final product. acs.org The stability of 1,3-dithianes to both acidic and basic conditions further enhances their utility as protecting groups for carbonyls during multi-step syntheses. organic-chemistry.orgorganic-chemistry.org
Rationale for Investigating 2-(4-Nitrophenyl)-1,3-dithiane
The investigation of substituted 2-aryl-1,3-dithianes, such as 2-(4-nitrophenyl)-1,3-dithiane, is driven by the desire to understand how electronic modifications on the aromatic ring influence the reactivity and properties of the dithiane core. The presence of a strong electron-withdrawing nitro group (-NO2) at the para-position of the phenyl ring is of particular interest.
This substitution is expected to have several key effects:
Acidity of the C2 Proton: The electron-withdrawing nature of the nitro group should increase the acidity of the methine proton at the C2 position of the dithiane ring, potentially facilitating its deprotonation.
Reactivity of the Dithiane Anion: The electronic properties of the nitrophenyl group can influence the nucleophilicity and stability of the corresponding dithiane anion.
Electrochemical and Photochemical Properties: The nitroaromatic moiety introduces the possibility of interesting electrochemical and photochemical behaviors, including applications in photoremovable protecting groups. researchgate.net
Solid-State Structure and Intermolecular Interactions: The nitro group can participate in specific intermolecular interactions, such as hydrogen bonding and π-stacking, which can influence the crystal packing and solid-state properties of the molecule. nih.govresearchgate.net
The synthesis of 2-(4-nitrophenyl)-1,3-dithiane is typically achieved by the reaction of 4-nitrobenzaldehyde (B150856) with 1,3-propanedithiol (B87085), often catalyzed by a Lewis acid like boron trifluoride etherate. nih.gov This straightforward preparation makes it an accessible substrate for further studies.
Overview of Research Scope and Objectives Pertaining to 2-(4-Nitrophenyl)-1,3-dithiane
Research concerning 2-(4-nitrophenyl)-1,3-dithiane generally focuses on several key areas:
Synthesis and Characterization: Developing efficient synthetic protocols and thoroughly characterizing the compound using various analytical techniques.
Structural Analysis: Investigating its molecular and crystal structure to understand conformational preferences and intermolecular forces. nih.govresearchgate.net
Reactivity Studies: Exploring its behavior in chemical reactions, particularly those involving the generation and subsequent reaction of the C2-anion.
Mechanistic Investigations: Elucidating the mechanisms of its reactions, for example, in photodeprotection processes where the nitro group plays a crucial role. researchgate.net
A primary objective is to leverage the unique electronic properties conferred by the 4-nitrophenyl substituent to develop novel synthetic methodologies or to fine-tune the reactivity of the 1,3-dithiane system for specific applications in complex molecule synthesis.
Compound Data
| Property | Value |
| Molecular Formula | C10H11NO2S2 |
| Molecular Weight | 241.33 g/mol |
| Density | 1.33 g/cm³ |
| Boiling Point | 414.1 °C at 760 mmHg |
| Flash Point | 204.3 °C |
| Refractive Index | 1.644 |
| Vapor Pressure | 1.09E-06 mmHg at 25°C |
Table generated from available data. molbase.com
Crystal Structure Data
| Parameter | Value |
| Crystal System | Orthorhombic |
| a | 8.7724 (1) Å |
| b | 10.2079 (1) Å |
| c | 11.9942 (1) Å |
| V | 1074.05 (2) ų |
| Z | 4 |
Crystallographic data for 2-(4-nitrophenyl)-1,3-dithiane. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
24588-74-7 |
|---|---|
Molecular Formula |
C10H11NO2S2 |
Molecular Weight |
241.3 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-1,3-dithiane |
InChI |
InChI=1S/C10H11NO2S2/c12-11(13)9-4-2-8(3-5-9)10-14-6-1-7-15-10/h2-5,10H,1,6-7H2 |
InChI Key |
LVGOSUIURNNECQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Mechanistic Studies on the Reactivity of 2 4 Nitrophenyl 1,3 Dithiane
Electron Transfer Processes in 2-Aryl-1,3-dithiane Transformations
Electron transfer is a fundamental step in many reactions involving 2-aryl-1,3-dithianes, including the deprotection to the parent carbonyl compound. nih.govacs.org Photochemical deprotection, for instance, often initiates with a single-electron transfer (SET) from the dithiane to a photosensitizer. conicet.gov.arresearchgate.net Studies using sensitizers like 2,4,6-triphenylthiapyrylium cation have shown that this electron transfer to the triplet sensitizer (B1316253) is an extremely fast process. acs.orgconicet.gov.arresearchgate.net This initial SET generates a dithiane radical cation, a key intermediate that dictates the subsequent reaction pathways. conicet.gov.arresearchgate.net
The efficiency of this electron transfer can be influenced by the substituent on the aryl ring. However, research indicates that even with electron-withdrawing groups like the nitro group, the electron transfer remains a highly favorable and rapid process. nih.govacs.orgresearchgate.net This is attributed to the low oxidation potential of cyclic thioethers, which facilitates single-electron-transfer oxidation. researchgate.net The formation of the radical cation is a critical event, setting the stage for the subsequent bond cleavage and rearrangement steps. researchgate.net
C-S Bond Cleavage Pathways in Dithiane Reactions
Following the formation of the dithiane radical cation, the cleavage of the carbon-sulfur (C-S) bond is a pivotal step. researchgate.net One proposed mechanism involves a unimolecular fragmentation of the radical cation. nih.govacs.orgresearchgate.net This fragmentation leads to the formation of a distonic radical cation, where the charge and radical centers are separated. nih.govacs.orgconicet.gov.arresearchgate.net This pathway is supported by the observation that the decay of the dithiane radical cation is not significantly affected by the presence of potential nucleophiles like water or oxygen. nih.govacs.orgresearchgate.net
Alternatively, the radical cation can undergo a second single-electron transfer to form a dication, which then triggers C-S bond cleavage and subsequent hydrolysis to yield the carbonyl compound. researchgate.net The specific pathway that dominates can depend on the reaction conditions and the nature of the substituents on the dithiane. In the case of 2-(4-nitrophenyl)-1,3-dithiane, the strong electron-withdrawing nature of the nitro group can influence the stability of the intermediates and thus the preferred cleavage pathway. brynmawr.edu
Influence of Nitro Group Substitution on Reaction Mechanisms
The nitro group, being a potent electron-withdrawing group, exerts a significant influence on the reactivity of the 2-aryl-1,3-dithiane system through both inductive and resonance effects. researchgate.net This electronic perturbation affects the stability of intermediates and the rates of various reaction steps. In palladium-catalyzed cross-coupling reactions, for example, strong electron-withdrawing groups like the nitro group on either the aryl bromide or the dithiane have been observed to attenuate reactivity, sometimes preventing the desired product from forming. brynmawr.edu
Conversely, in other reaction manifolds, the nitro group can activate the molecule towards certain transformations. For instance, the electron-withdrawing nature of the nitro group can facilitate nucleophilic attack at other positions on the aromatic ring or on the dithiane ring itself. nih.gov Studies on the photodeprotection of 2-aryl-1,3-dithianes have shown that the presence of either electron-donating or electron-withdrawing substituents, including the nitro group, leads to a similar C-S bond cleavage to form a distonic radical cation. nih.govacs.orgresearchgate.net This suggests that while the nitro group influences the electronic landscape of the molecule, the fundamental cleavage mechanism can remain consistent across a range of substituents.
Radical Cation Intermediates in Photochemical Deprotection
The photochemical deprotection of 1,3-dithianes to their corresponding carbonyl compounds is a process where radical cation intermediates play a central role. conicet.gov.arresearchgate.net Upon photoexcitation in the presence of a suitable sensitizer, the dithiane undergoes a single-electron transfer to form a radical cation. conicet.gov.arresearchgate.net Laser flash photolysis studies have been instrumental in detecting these transient species. conicet.gov.arresearchgate.net
Computational Studies on Reaction Mechanisms and Intermediates (e.g., Autoxidation)
Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the reaction mechanisms and the nature of intermediates in 2-aryl-1,3-dithiane transformations. acs.orgconicet.gov.arresearchgate.net These theoretical calculations have been used to support experimental findings and to elucidate the energetics of different reaction pathways. acs.orgresearchgate.net
For instance, DFT calculations have been employed to study the photodeprotection mechanism of 1,3-dithianes. conicet.gov.arresearchgate.net These studies support the experimental observation that the superoxide (B77818) radical anion, formed from the reaction of the distonic radical cation with molecular oxygen, is the key species driving the deprotection reaction. acs.orgconicet.gov.arresearchgate.net The calculations help to rationalize why the reaction is inefficient in the absence of oxygen and why isotopically labeled water (H₂¹⁸O) does not lead to a labeled carbonyl product. acs.orgconicet.gov.arresearchgate.net
Furthermore, computational methods have been used to investigate the redox properties of dithiane derivatives. For example, the absolute redox potential of 2-(2,3-dihydroxyphenyl)-1,3-dithiane has been calculated using DFT, showing good agreement with experimental values obtained from cyclic voltammetry. researchgate.net Such studies are valuable for understanding the electron transfer capabilities of these molecules.
Chemical Transformations and Synthetic Utility of 2 4 Nitrophenyl 1,3 Dithiane
Umpolung Strategy: 2-Lithio-1,3-dithiane as a Masked Acyl Anion Equivalent
The concept of umpolung, or polarity inversion, is a cornerstone of modern organic synthesis. quimicaorganica.org 1,3-Dithianes are classic examples of reagents that facilitate this strategy, effectively functioning as masked acyl anion equivalents. researchgate.net This allows for the formation of carbon-carbon bonds that would otherwise be challenging to achieve. quimicaorganica.orgresearchgate.net
Generation of the Carbanion from 2-(4-Nitrophenyl)-1,3-dithiane
The key to the umpolung reactivity of 2-(4-nitrophenyl)-1,3-dithiane lies in the acidity of the proton at the C-2 position of the dithiane ring. This proton can be readily abstracted by a strong base, such as n-butyllithium (n-BuLi), to generate a stabilized carbanion, 2-lithio-2-(4-nitrophenyl)-1,3-dithiane. youtube.comconicet.gov.ar The negative charge is stabilized by the adjacent sulfur atoms, which can delocalize the charge into their vacant d-orbitals. researchgate.net
The general procedure for the generation of this carbanion involves the treatment of 2-(4-nitrophenyl)-1,3-dithiane with one equivalent of n-butyllithium in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at low temperatures, typically around -20 °C. researchgate.net The resulting solution of the lithiated dithiane is typically colorless and must be handled under an inert atmosphere to prevent reaction with atmospheric oxygen and moisture. researchgate.net
Electrophilic Capture Reactions (e.g., Alkylation, Hydroxyalkylation, Acylation)
Once generated, the 2-lithio-2-(4-nitrophenyl)-1,3-dithiane anion is a potent nucleophile that can react with a wide array of electrophiles. This reactivity allows for the construction of various carbon-carbon bonds. researchgate.netyoutube.com
Alkylation: The lithiated dithiane readily undergoes alkylation upon reaction with alkyl halides. This reaction forms a new carbon-carbon bond, leading to the corresponding 2-alkyl-2-(4-nitrophenyl)-1,3-dithiane derivative. uwindsor.ca
Hydroxyalkylation: Reaction with aldehydes and ketones (epoxides are also used) results in the formation of α-hydroxyalkyl dithianes. youtube.com This provides a route to α-hydroxy carbonyl compounds after deprotection.
Acylation: Acylating agents, such as esters or acid chlorides, can also react with the lithiated dithiane to yield α-keto dithianes, which are precursors to 1,2-dicarbonyl compounds. youtube.com
These electrophilic capture reactions are fundamental to the synthetic utility of 2-(4-nitrophenyl)-1,3-dithiane, enabling the synthesis of a diverse range of more complex molecules. researchgate.netuwindsor.ca
Regeneration of Carbonyl Compounds from 2-(4-Nitrophenyl)-1,3-dithiane (Deprotection)
Oxidative Dethioacetalization Reactions
Oxidative methods are commonly employed for the cleavage of the dithiane group. A variety of oxidizing agents have been shown to be effective. For instance, treatment with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in aqueous acetonitrile (B52724) can efficiently convert 1,3-dithianes back to their parent carbonyl compounds. rsc.org Another approach involves the use of iodosobenzene (B1197198) (PhIO) in dichloromethane (B109758), which provides the corresponding carbonyl compounds in high yields under anhydrous conditions. semanticscholar.org Other oxidative reagents that have been utilized include hydrogen peroxide in the presence of an iodine catalyst and N-bromosuccinimide (NBS). arkat-usa.orgorganic-chemistry.org
Table 1: Oxidative Deprotection of Dithianes
| Oxidizing Agent | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| DDQ | MeCN–H₂O (9:1) | Room Temp | Good | rsc.org |
| PhIO | DCM | Room Temp | High | semanticscholar.org |
| H₂O₂/I₂ | Aqueous Micellar | Room Temp | up to 95 | organic-chemistry.org |
Metal-Mediated Deprotection Methodologies (e.g., Mercury(II) Nitrate (B79036) Trihydrate)
Metal salts, particularly those of mercury(II), have historically been used for the deprotection of thioacetals. researchgate.netnih.gov For example, mercury(II) nitrate trihydrate has been used for the solid-state deprotection of 2-(3-nitrophenyl)-1,3-dithiane, affording the corresponding aldehyde in high yield. researchgate.netnih.gov This method is often fast and efficient, though the toxicity of mercury salts is a significant drawback. asianpubs.org
Table 2: Metal-Mediated Deprotection
| Reagent | Conditions | Substrate | Product | Yield (%) | Reference |
|---|
Photochemical Deprotection Techniques
Photochemical methods offer an alternative, often milder, approach to dithiane deprotection. The reaction can be initiated by photo-induced electron transfer from the dithiane to a sensitizer (B1316253). For instance, irradiation in the presence of a sensitizer like 2,4,6-triphenylthiapyrylium tetrafluoroborate (B81430) in an oxygen-saturated solvent can lead to the regeneration of the carbonyl compound. conicet.gov.arresearchgate.net The mechanism is thought to involve the formation of a dithiane radical cation, which then undergoes further reactions with oxygen to yield the carbonyl product. conicet.gov.arresearchgate.net
Carbon-Carbon Bond Forming Reactions Involving 2-(4-Nitrophenyl)-1,3-dithiane
The acidic proton at the C2 position of the 1,3-dithiane (B146892) ring allows for its deprotonation to form a nucleophilic carbanion. This carbanion, an acyl anion equivalent, is central to many carbon-carbon bond-forming reactions.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds. libretexts.org A general catalytic cycle for these reactions involves oxidative addition, transmetalation, and reductive elimination. libretexts.org In the context of 2-aryl-1,3-dithianes, the dithiane can act as a transmetalation reagent after deprotonation. brynmawr.edu
The palladium-catalyzed cross-coupling of 2-aryl-1,3-dithianes with aryl bromides has been developed as a method to form 2,2-diaryl-1,3-dithianes. brynmawr.edu This reaction takes advantage of the relatively acidic benzylic proton of the dithiane. brynmawr.edu However, the success of this reaction is sensitive to the electronic nature of the substituents on both coupling partners. While moderately electron-rich and electron-poor partners react smoothly, strong electron-withdrawing groups on either the aryl bromide or the dithiane can significantly hinder or prevent the reaction. brynmawr.edu Specifically, reactions involving a nitro group, such as in 2-(4-nitrophenyl)-1,3-dithiane, have been reported to yield none of the desired cross-coupled product. brynmawr.edu
Table 1: Scope of Palladium-Catalyzed Cross-Coupling of 2-Aryl-1,3-dithianes with Aryl Bromides. brynmawr.edu
| Dithiane Coupling Partner | Aryl Bromide Partner | Product | Yield |
| 2-Phenyl-1,3-dithiane | Bromobenzene | 2,2-Diphenyl-1,3-dithiane | Moderate to Good |
| 2-(4-Methoxyphenyl)-1,3-dithiane | Bromobenzene | 2-(4-Methoxyphenyl)-2-phenyl-1,3-dithiane | Good |
| 2-(4-Nitrophenyl)-1,3-dithiane | Any Aryl Bromide | No Reaction | 0% |
| 2-Phenyl-1,3-dithiane | 4-Bromonitrobenzene | No Reaction | 0% |
This table illustrates the limitation of the palladium-catalyzed cross-coupling reaction when strong electron-withdrawing groups are present.
The general mechanism for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling involves an organoborane compound. libretexts.org Other named cross-coupling reactions include the Stille (using organotin compounds), Hiyama (using organosilicon compounds), Negishi (using organozinc compounds), and Kumada (using organomagnesium compounds) couplings. libretexts.orgnih.gov
In the absence of an external electrophile, 2-aryl-2-lithio-1,3-dithianes can undergo an autooxidative condensation reaction upon exposure to air. acs.orgresearchgate.net This process involves the condensation of three molecules of the starting dithiane to form highly functionalized α-thioether ketones or orthothioesters. acs.orgresearchgate.net
The reaction is initiated by the treatment of a 2-aryl-1,3-dithiane with a strong base, such as n-butyllithium (n-BuLi), to generate the corresponding 2-lithio derivative. acs.orgresearchgate.net Subsequent exposure to atmospheric oxygen triggers a cascade of events. acs.org The proposed mechanism involves the autooxidation of the 2-aryl-2-lithio-1,3-dithiane to a highly reactive thioester intermediate. acs.orgresearchgate.net This intermediate then undergoes condensation with two additional molecules of the lithiated dithiane to yield the final product. acs.orgresearchgate.net While this reaction has been demonstrated for various 2-aryl-1,3-dithianes, specific studies focusing on 2-(4-nitrophenyl)-1,3-dithiane are not extensively detailed in the provided search results. However, the general reactivity pattern suggests that it could potentially undergo this transformation.
Table 2: Examples of Autooxidative Condensation of 2-Aryl-2-lithio-1,3-dithianes. acs.org
| 2-Aryl-1,3-dithiane | Product(s) | Yield |
| 2-Phenyl-1,3-dithiane | α-Thioether ketone and Orthothioester | 51-89% |
| 2-(4-Chlorophenyl)-1,3-dithiane | α-Thioether ketone and Orthothioester | Good |
| 2-(4-Methylphenyl)-1,3-dithiane | α-Thioether ketone and Orthothioester | Good |
This table showcases the typical products and yields for the autooxidative condensation of various 2-aryl-1,3-dithianes.
Ring Expansion and Rearrangement Reactions of 1,3-Dithianes
Ring expansion and rearrangement reactions are driven by the desire to relieve ring strain and/or to form a more stable carbocation. chemistrysteps.com For instance, a cyclobutane (B1203170) ring is more strained than a cyclopentane (B165970) ring, and a secondary carbocation is less stable than a tertiary one. chemistrysteps.com These principles can be applied to reactions involving the 1,3-dithiane ring system, although specific examples involving 2-(4-nitrophenyl)-1,3-dithiane are not prevalent in the provided search results.
A general example of a ring expansion involves the conversion of a cyclobutane derivative to a cyclopentane derivative through a carbocation intermediate. chemistrysteps.com This type of rearrangement, known as an alkyl shift, can occur during reactions such as SN1 hydrolysis. chemistrysteps.com The process is initiated by the departure of a leaving group to form a carbocation, which then rearranges to a more stable structure before being trapped by a nucleophile. chemistrysteps.comyoutube.com While not directly involving a dithiane, this illustrates the fundamental principles that could govern such transformations.
Advanced Spectroscopic and Structural Elucidation of 2 4 Nitrophenyl 1,3 Dithiane
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction provides the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Analysis of 2-(4-nitrophenyl)-1,3-dithiane reveals a detailed picture of its molecular conformation, stereochemistry, and the non-covalent interactions that govern its crystal packing. The compound crystallizes in the orthorhombic space group P2₁2₁2₁, with one molecule in the asymmetric unit. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₁NO₂S₂ |
| Formula Weight | 241.32 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.7724 (1) |
| b (Å) | 10.2079 (1) |
| c (Å) | 11.9942 (1) |
| Volume (ų) | 1074.05 (2) |
| Z | 4 |
| Temperature (K) | 100 (1) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Reflections Collected | 30643 |
| Independent Reflections | 4725 |
| Final R indices [I > 2σ(I)] | R1 = 0.024, wR2 = 0.061 |
Molecular Conformation and Stereochemistry of the 1,3-Dithiane (B146892) Ring (e.g., Chair Conformation)
The six-membered 1,3-dithiane ring is not planar and adopts a stable chair conformation. This is the most common and lowest-energy conformation for cyclohexane (B81311) and its heterocyclic analogues, minimizing both angular and torsional strain. The precise geometry of this chair form can be quantified using Cremer and Pople puckering parameters. For 2-(4-nitrophenyl)-1,3-dithiane, these parameters have been determined as Q = 0.7137 (8) Å, Θ = 173.96 (7)°, and Φ = 135.6 (7)°. nih.gov These values confirm a distinct chair structure for the thiacyclohexane ring within the crystal lattice. nih.gov
Dihedral Angle Analysis of the Nitro-Substituted Phenyl Ring
The orientation of the 4-nitrophenyl substituent relative to the dithiane ring is a key structural feature. X-ray analysis shows that the nitro group is nearly coplanar with the benzene (B151609) ring to which it is attached. The dihedral angle between the plane of the nitro group (O1/N1/O2) and the plane of the phenyl ring is a mere 3.42 (8)°. nih.gov This near-planarity suggests a degree of electronic conjugation between the electron-withdrawing nitro group and the aromatic system.
Intermolecular Interactions and Crystal Packing (e.g., C-H···O and C-H···π Interactions)
The stability of the crystal lattice is derived from a network of weak intermolecular interactions. In the crystal structure of 2-(4-nitrophenyl)-1,3-dithiane, the molecules are primarily held together by a combination of C-H···O and C-H···π interactions. nih.gov A specific C-H···O hydrogen bond is observed, linking a hydrogen atom from the phenyl ring of one molecule to an oxygen atom of the nitro group on an adjacent molecule. Additionally, a C-H···π interaction occurs where a hydrogen atom from the dithiane ring points towards the center of the aromatic phenyl ring of a neighboring molecule. nih.gov These interactions create a stable, three-dimensional supramolecular architecture.
| D—H···A | D—H | H···A | D···A | D—H···A |
|---|---|---|---|---|
| C5—H5···O2ⁱ | 0.93 | 2.59 | 3.3346 (12) | 137 |
| C1—H1A···Cg1ⁱⁱ | 0.97 | 2.60 | 3.4972 (10) | 154 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. For 2-(4-nitrophenyl)-1,3-dithiane, NMR would provide invaluable information for confirming its structural integrity in solution and studying its conformational dynamics.
While specific, experimentally verified ¹H and ¹³C NMR spectral data for 2-(4-nitrophenyl)-1,3-dithiane are not available in the cited literature, a theoretical analysis indicates what would be expected. The ¹H NMR spectrum would show distinct signals for the protons on the aromatic ring, which would appear as a characteristic AA'BB' system due to the para-substitution. The protons of the 1,3-dithiane ring would exhibit complex splitting patterns, reflecting their diastereotopic nature within the chair conformation and their coupling to one another. The methine proton at the C2 position, adjacent to the nitrophenyl group, would appear as a unique singlet or triplet depending on coupling.
The ¹³C NMR spectrum would complement this by showing the number of unique carbon environments. Separate signals would be expected for the ipso, ortho, and meta carbons of the phenyl ring, as well as for the C2, C4/C6, and C5 carbons of the dithiane ring. The chemical shifts would be influenced by the presence of the electronegative sulfur and nitrogen atoms.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Although a specific experimental FTIR spectrum for 2-(4-nitrophenyl)-1,3-dithiane is not provided in the reviewed scientific literature, the expected characteristic absorption bands can be predicted based on its structure. The most prominent and diagnostic peaks would arise from the nitro group (NO₂), which typically exhibits two strong stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch near 1300-1370 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the dithiane ring would appear just below 3000 cm⁻¹. The spectrum would also contain signals for C=C stretching within the aromatic ring in the 1450-1600 cm⁻¹ region and C-S stretching vibrations, which are typically weaker and found in the fingerprint region (below 800 cm⁻¹).
Computational Chemistry and Theoretical Investigations of 2 4 Nitrophenyl 1,3 Dithiane
Density Functional Theory (DFT) Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and stability of 2-(4-nitrophenyl)-1,3-dithiane. These calculations provide a detailed understanding of the molecule's geometry, electron distribution, and energetic properties.
Experimental crystallographic data reveals that the 1,3-dithiane (B146892) ring in 2-(4-nitrophenyl)-1,3-dithiane adopts a chair conformation. nih.govresearchgate.net This conformation is the most stable arrangement for six-membered rings, minimizing steric strain. The nitro group is observed to be nearly coplanar with the benzene (B151609) ring, with a very small dihedral angle of 3.42(8)°. nih.govresearchgate.net This planarity suggests a degree of electronic communication between the nitro group and the aromatic system.
DFT calculations can be employed to optimize the molecular geometry and corroborate these experimental findings. By using appropriate functionals and basis sets, it is possible to calculate key geometric parameters such as bond lengths, bond angles, and dihedral angles. For instance, calculations would be expected to confirm the chair conformation of the dithiane ring and the near-planar arrangement of the nitrophenyl group.
Furthermore, DFT provides insights into the electronic properties of the molecule. The distribution of electron density, visualized through molecular orbital plots (such as HOMO and LUMO), can highlight the electron-withdrawing nature of the nitro group and its influence on the aromatic ring and the dithiane moiety. The calculated energies of these frontier orbitals are crucial for understanding the molecule's reactivity and its behavior in chemical reactions.
A study on the photodeprotection of 1,3-dithianes utilized DFT to understand the behavior of the radical cations formed during the reaction. The calculations supported a C-S bond cleavage to form a distonic radical cation, a key intermediate in the proposed mechanism. researchgate.net This demonstrates the utility of DFT in elucidating the electronic changes that occur during chemical transformations.
Table 1: Selected Crystallographic Data for 2-(4-Nitrophenyl)-1,3-dithiane nih.gov
| Parameter | Value |
| Formula | C₁₀H₁₁NO₂S₂ |
| Molecular Weight | 241.32 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.7724 (1) |
| b (Å) | 10.2079 (1) |
| c (Å) | 11.9942 (1) |
| V (ų) | 1074.05 (2) |
| Z | 4 |
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is an indispensable tool for mapping out the potential energy surfaces of chemical reactions involving 2-(4-nitrophenyl)-1,3-dithiane. This approach allows for the identification of reaction intermediates, the calculation of activation energies, and the characterization of transition state structures, providing a detailed, step-by-step understanding of reaction mechanisms.
The 1,3-dithiane group is well-known for its role as a protecting group for carbonyl compounds and as an acyl anion equivalent in carbon-carbon bond-forming reactions. organic-chemistry.orgscribd.com Computational studies can elucidate the mechanisms of both the formation (thioacetalization) and deprotection of the dithiane ring.
For the formation of 2-(4-nitrophenyl)-1,3-dithiane from 4-nitrobenzaldehyde (B150856) and 1,3-propanedithiol (B87085), computational modeling can be used to investigate the acid-catalyzed mechanism. This would involve calculating the energies of protonated intermediates and the transition states for the nucleophilic attack of the thiol groups on the carbonyl carbon.
More complex reactions, such as the deprotection of the dithiane, have been the subject of theoretical investigation. For example, the photolytic deprotection of 1,3-dithianes has been studied using computational methods. researchgate.net These studies can model the initial photoexcitation, subsequent electron transfer to a sensitizer (B1316253), and the fragmentation pathways of the resulting radical cation. By calculating the energies of various proposed intermediates and transition states, researchers can discern the most likely reaction pathway. In the case of photodeprotection, theoretical calculations supported a mechanism involving a C-S bond cleavage to form a distonic radical cation, followed by reaction with superoxide (B77818) radical anion. researchgate.net
The ability to model transition states is a key strength of this computational approach. By locating the saddle point on the potential energy surface corresponding to the transition state, its geometry can be determined, and the activation energy (the energy barrier for the reaction) can be calculated. This information is crucial for understanding the kinetics of the reaction and predicting how changes in the molecular structure might affect the reaction rate.
DFT calculations are frequently used for modeling reaction pathways. The choice of functional and basis set is critical for obtaining accurate results and is often guided by benchmarking against experimental data or higher-level computational methods.
Prediction of Spectroscopic Parameters and Conformational Preferences
Computational chemistry offers powerful methods for predicting the spectroscopic properties and conformational landscape of molecules like 2-(4-nitrophenyl)-1,3-dithiane. These predictions are invaluable for interpreting experimental spectra and understanding the molecule's dynamic behavior in solution.
Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules. The 1,3-dithiane ring can exist in different conformations, with the chair form being the most stable. nih.govresearchgate.net Computational methods, such as potential energy surface scans, can be used to explore the different possible conformations of the entire molecule, including the orientation of the 4-nitrophenyl group relative to the dithiane ring. By calculating the relative energies of these conformers, the most stable structures and their populations at a given temperature can be predicted. Experimental evidence from X-ray crystallography shows the 1,3-dithiane ring in a chair conformation and the benzene ring in an axial position. researchgate.net
The prediction of spectroscopic parameters is another significant application of computational chemistry. For instance, Infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies of the molecule. These calculated frequencies can be compared with experimental spectra to aid in the assignment of vibrational modes to specific molecular motions.
Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be predicted with a high degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be determined. These predictions can be instrumental in assigning the complex NMR spectra of such molecules.
Furthermore, electronic transitions, which are observed in UV-Visible spectroscopy, can be calculated using time-dependent DFT (TD-DFT). This method provides information about the excitation energies and oscillator strengths of electronic transitions, allowing for the prediction and interpretation of the UV-Vis absorption spectrum. For 2-(4-nitrophenyl)-1,3-dithiane, TD-DFT calculations could help to understand the electronic transitions involving the nitrophenyl chromophore.
The accuracy of these predicted spectroscopic parameters is highly dependent on the level of theory and basis set used in the calculations. Therefore, it is often necessary to benchmark the computational methodology against experimental data for related compounds to ensure reliable predictions.
Applications of 2 4 Nitrophenyl 1,3 Dithiane in the Synthesis of Complex Molecules
Strategic Integration into Natural Product Synthesis
The 1,3-dithiane (B146892) moiety is a cornerstone in the total synthesis of numerous natural products, where it serves as a masked acyl anion equivalent. nih.govuwindsor.ca This "umpolung" or reversal of polarity at the carbonyl carbon is a powerful strategy for constructing intricate carbon skeletons. youtube.com The acidic proton at the C2 position of the dithiane ring can be readily removed by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion. youtube.comyoutube.com This carbanion can then participate in a variety of carbon-carbon bond-forming reactions with electrophiles like alkyl halides, epoxides, and carbonyl compounds. youtube.comscribd.com
While direct examples of the integration of 2-(4-nitrophenyl)-1,3-dithiane into specific natural product syntheses are not extensively detailed in the provided search results, the general principles of dithiane chemistry are widely applied. For instance, the synthesis of lignans (B1203133) like galcatin and isogalcatin has utilized the 1,4-addition of 2-lithio-1,3-dithianes to unsaturated amides. uwindsor.ca Similarly, the synthesis of the macrodiolide antibiotic (+)-colletodiol and fragments of bryostatin (B1237437) 1 have involved the reaction of lithiated 1,3-dithianes with epoxides. uwindsor.ca The presence of the 4-nitrophenyl group on the dithiane core can influence the reactivity and selectivity of these transformations, offering a handle for further functionalization or modification during a synthetic sequence.
The deprotection of the dithiane to reveal the carbonyl group is typically achieved through hydrolysis in the presence of a mercury(II) salt, such as mercuric chloride. youtube.comyoutube.com This critical step regenerates the aldehyde or ketone functionality within the newly assembled complex molecule.
Chemo- and Regioselective Transformations in Multi-Component Reactions
The concept of chemo- and regioselectivity is paramount in the synthesis of complex molecules, and dithianes can play a role in directing the outcome of such reactions. While the provided search results focus more on the chemo- and regioselective transformations of other classes of compounds like 1,2,4-triketones, mdpi.comresearchgate.netsemanticscholar.org the principles can be extrapolated to reactions involving 2-(4-nitrophenyl)-1,3-dithiane.
The 1,3-dithiane group itself is stable under a variety of reaction conditions, allowing for selective manipulations of other functional groups within a molecule. researchgate.net For example, a key advantage of dithianes is their stability in both acidic and alkaline media (pH 2-12). researchgate.net This stability allows for the protection of a carbonyl group as a dithiane while other transformations are carried out elsewhere in the molecule.
In the context of multi-component reactions, the nucleophilic dithiane carbanion derived from 2-(4-nitrophenyl)-1,3-dithiane could be selectively added to one of several electrophilic sites in a reaction mixture. The electronic nature of the 4-nitrophenyl group, being strongly electron-withdrawing, can modulate the nucleophilicity of the dithiane carbanion, potentially influencing the chemo- and regioselectivity of its additions. For instance, in a molecule containing multiple carbonyl groups, the steric and electronic environment around each carbonyl could dictate the preferential site of attack by the dithiane anion.
Role as a Precursor for Advanced Organic Intermediates
2-(4-Nitrophenyl)-1,3-dithiane serves as a valuable precursor for the synthesis of a variety of advanced organic intermediates. The fundamental transformation involves the deprotonation at the C2 position to form a nucleophilic anion, which can then be reacted with a wide array of electrophiles. youtube.comyoutube.comscribd.com
The reaction of the lithiated dithiane with different electrophiles leads to a diverse range of products, which upon hydrolysis of the dithiane group, yield various carbonyl-containing compounds. This versatility makes 1,3-dithianes in general, and by extension 2-(4-nitrophenyl)-1,3-dithiane, powerful tools for synthetic chemists.
The following table summarizes the types of advanced organic intermediates that can be synthesized from 1,3-dithiane precursors:
| Electrophile | Intermediate Formed after Reaction with Lithiated Dithiane | Final Product after Hydrolysis |
| Alkyl Halide | 2-Alkyl-1,3-dithiane | Aldehyde or Ketone youtube.com |
| Epoxide | β-Hydroxyalkyl-1,3-dithiane | β-Hydroxy Ketone scribd.com |
| Aldehyde/Ketone | α-Hydroxyalkyl-1,3-dithiane | α-Hydroxy Ketone scribd.com |
| Nitrile | α-Iminoalkyl-1,3-dithiane | α-Diketone scribd.com |
| Acid Chloride | α-Hydroxyacyl-1,3-dithiane | α-Keto Acid Derivative scribd.com |
| Carbon Dioxide | 2-Carboxy-1,3-dithiane | α-Keto Acid scribd.com |
The 4-nitrophenyl substituent on the 2-position of the dithiane can be further modified. For example, the nitro group can be reduced to an amine, providing a point for further elaboration and the introduction of new functionalities. This makes 2-(4-nitrophenyl)-1,3-dithiane not just a masked carbonyl group, but a versatile building block for constructing complex and functionally diverse organic molecules.
Emerging Trends and Future Research Perspectives on 2 4 Nitrophenyl 1,3 Dithiane Chemistry
Development of Novel Catalytic Systems for Dithiane Chemistry
The synthesis of 2-substituted-1,3-dithianes, including the title compound 2-(4-nitrophenyl)-1,3-dithiane, is typically achieved through the thioacetalization of the corresponding aldehyde—in this case, 4-nitrobenzaldehyde (B150856)—with 1,3-propanedithiol (B87085). nih.gov While classic methods often rely on strong Brønsted or Lewis acids, recent research emphasizes the development of milder, more selective, and reusable catalysts.
Advanced Catalytic Systems: A significant trend is the adoption of a diverse range of catalysts that offer improved yields, chemoselectivity, and milder reaction conditions. These include:
Lewis Acids: Metal triflates, such as those of hafnium, yttrium, and praseodymium, have proven to be highly efficient for the chemoselective thioacetalization of aldehydes. organic-chemistry.org Hafnium trifluoromethanesulfonate, for instance, catalyzes the conversion of various carbonyl compounds to their corresponding thioacetals under mild conditions that tolerate sensitive functional groups. organic-chemistry.org
Solid-Supported Catalysts: To facilitate catalyst recovery and reuse, solid-supported acids have been developed. Perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) is an extremely efficient and reusable catalyst for 1,3-dithiane (B146892) formation under solvent-free conditions. organic-chemistry.org Similarly, p-toluenesulfonic acid on silica gel has been used effectively. organic-chemistry.org
Organocatalysts: A major leap forward has been the use of metal-free organocatalysts. An enantioselective conjugate addition of 2-carboxythioester-1,3-dithianes to nitroalkenes has been achieved using cinchona-derived bifunctional thiourea (B124793) catalysts. researchgate.netrsc.org This strategy allows for the creation of chiral molecules with high enantiomeric excess (up to 92% ee), representing a formal catalytic stereoselective addition of a glyoxylate (B1226380) anion synthon. rsc.org
Other Novel Systems: Iodine has been shown to be a simple and effective catalyst for thioacetalization. organic-chemistry.org Furthermore, water-stable Brønsted acidic ionic liquids and heteropoly acids like tungstophosphoric acid have been successfully employed, often under solvent-free or aqueous conditions. organic-chemistry.org
| Catalyst System | Key Features | Typical Reaction Conditions | Reference |
|---|---|---|---|
| Boron Trifluoride Etherate | Classic Lewis acid for thioacetalization. | Dichloromethane (B109758), 0°C to room temp. | nih.gov |
| Hafnium Trifluoromethanesulfonate | Mild, tolerates sensitive functional groups. | Catalytic amount. | organic-chemistry.org |
| Perchloric Acid on Silica Gel (HClO₄-SiO₂) | Highly efficient and reusable. | Solvent-free, room temp. | organic-chemistry.org |
| Cinchona-derived Thiourea | Organocatalytic, enables high enantioselectivity. | Toluene, 0°C to room temp. | rsc.org |
| Iodine | Simple, mild conditions. | Catalytic amount. | organic-chemistry.org |
| Polyphosphoric Acid | Effective for both synthesis and deprotection. | Mixed with acetic acid for deprotection. | asianpubs.org |
Exploration of Unconventional Reactivity Modes
Beyond its conventional role as a masked acyl anion, the 1,3-dithiane ring is being explored for new and powerful transformations. These unconventional reactivity modes unlock novel synthetic pathways.
One of the most significant recent developments is the use of photocatalysis . The photodeprotection of 1,3-dithianes to regenerate the parent carbonyl compound has been demonstrated using sensitizers like thiapyrylium. nih.govacs.org The mechanism involves an extremely fast electron transfer from the dithiane to the triplet sensitizer (B1316253), forming a dithiane radical cation. This cation undergoes unimolecular C-S bond cleavage, and subsequent reaction with superoxide (B77818) radical anion, generated from molecular oxygen, drives the deprotection. nih.govacs.org This reactivity is observed for aryl-substituted dithianes regardless of whether the substituent is electron-donating or electron-withdrawing. acs.org
Another area of exploration involves the reactions of 1,3-dithiane oxides . The reaction of lithiated 2-substituted-1,3-dithiane oxides with trialkylboranes has been shown to induce 1,2-migration of alkyl groups from the boron to the carbon center. uobasrah.edu.iq For example, reacting lithiated 2-methoxy-1,3-dithiane-1-oxide with a trialkylborane can lead to two successive migrations, displacing both the methoxy (B1213986) group and the thiolate unit of the ring to form a ketone after oxidation. uobasrah.edu.iq A subsequent Pummerer rearrangement can even be induced to trigger a third migration, showcasing the complex and powerful reactivity that can be accessed by modifying the oxidation state of the sulfur atoms. uobasrah.edu.iq
Researchers have also developed radical coupling pathways, for instance, using an iron catalyst to facilitate a dithioacetalization that proceeds via a radical mechanism to form C-C and C-O bonds. organic-chemistry.org
Green and Sustainable Approaches to Dithiane Transformations
In line with the principles of green chemistry, significant efforts are being made to develop more environmentally benign methods for the synthesis and transformation of 1,3-dithianes.
A primary focus has been the reduction or elimination of hazardous organic solvents. Several catalytic systems now enable dithiane synthesis under solvent-free conditions or in water . organic-chemistry.orgresearchgate.net The use of p-dodecylbenzenesulfonic acid as a surfactant-type Brønsted acid catalyst allows for efficient thioacetalization in water. organic-chemistry.org Similarly, a protocol for the deprotection of 1,3-dithianes uses 30% aqueous hydrogen peroxide with a catalytic amount of iodine in an aqueous micellar system, avoiding toxic heavy metal salts and organic solvents. organic-chemistry.org
The use of microwave irradiation as an alternative energy source has also been explored. Reactions of aldehydes and ketones with 1,3-propanedithiol under solvent-free microwave irradiation have been shown to produce 1,3-dithianes in very short reaction times (e.g., 5 minutes). researchgate.net
Mechanochemistry , specifically ball-milling, is emerging as a powerful green technique for the synthesis of organosulfur heterocycles. acs.orgresearchgate.net This solvent-free method offers short reaction times, high energy efficiency, and often simplifies product purification. acs.org While specific application to 2-(4-nitrophenyl)-1,3-dithiane is yet to be detailed, the success of mechanochemistry in related sulfur heterocycle syntheses suggests it is a promising future direction for sustainable production. acs.org
| Green Approach | Description | Example | Reference |
|---|---|---|---|
| Aqueous Media | Using water as the reaction solvent to replace volatile organic compounds. | Thioacetalization using a surfactant-type catalyst (p-dodecylbenzenesulfonic acid) in water. | organic-chemistry.org |
| Solvent-Free Conditions | Running reactions without any solvent, reducing waste. | Thioacetalization using HClO₄-SiO₂ at room temperature. | organic-chemistry.org |
| Photocatalysis | Using light to drive reactions, often under milder conditions. | Visible-light-induced cleavage of C-S bonds using iodine as a photocatalyst. | |
| Microwave Irradiation | Using microwave heating to accelerate reactions and reduce reaction times. | Solvent-free synthesis of 1,3-dithianes in minutes. | researchgate.net |
| Mechanochemistry | Using mechanical force (e.g., ball-milling) to induce reactions without solvent. | A promising future direction for dithiane synthesis. | acs.orgresearchgate.net |
Q & A
Q. What are the common synthetic routes for preparing 2-(4-nitrophenyl)-1,3-dithiane, and how can reaction conditions be optimized for yield?
- Methodological Answer : 2-(4-Nitrophenyl)-1,3-dithiane can be synthesized via the Corey-Seebach reaction. This involves:
- Step 1 : Condensation of 4-nitrobenzaldehyde with 1,3-propanedithiol under acidic conditions to form the 1,3-dithiane ring .
- Step 2 : Lithiation using n-butyllithium to generate a masked acyl anion intermediate, followed by alkylation or electrophilic quenching .
- Optimization : Yields improve with anhydrous conditions, controlled temperature (0–25°C), and stoichiometric precision. Sulfur-transfer reagents like piperidinium tetrathiotungstate may enhance cyclization efficiency for analogous dithianes .
Q. How does the electronic nature of the 4-nitrophenyl group influence the reactivity of 2-(4-nitrophenyl)-1,3-dithiane in nucleophilic addition reactions?
- Methodological Answer : The electron-withdrawing nitro group increases the acidity of the dithiane’s α-protons, facilitating deprotonation and nucleophilic activation. This enhances reactivity toward carbonyl electrophiles (e.g., ketones, aldehydes). UV-Vis spectroscopy and Hammett substituent constants (σ⁺) can quantify electronic effects .
Q. What spectroscopic techniques are essential for characterizing the structural integrity of 2-(4-nitrophenyl)-1,3-dithiane?
- Methodological Answer :
- NMR : H and C NMR identify proton environments (e.g., dithiane ring protons at δ 2.5–3.5 ppm) and aryl group coupling.
- X-ray Crystallography : Resolves chair conformation of the dithiane ring and equatorial orientation of the 4-nitrophenyl substituent .
- IR Spectroscopy : Confirms S–S (∼500 cm) and NO (∼1520/1350 cm) stretches .
Advanced Research Questions
Q. How can computational methods resolve discrepancies between crystallographic data and theoretical models for 2-(4-nitrophenyl)-1,3-dithiane’s geometry?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict bond lengths and angles. Compare computed parameters (e.g., C–S bond: 1.81 Å) with X-ray data (Table III in ). Discrepancies in dihedral angles (e.g., aryl ring vs. dithiane plane) may arise from crystal packing forces, requiring dispersion-corrected functionals (e.g., ωB97X-D) .
Q. What experimental strategies address contradictory mutagenicity data for 1,3-dithiane derivatives in bacterial assays?
- Methodological Answer :
- Dose-Response Analysis : Test 2-(4-nitrophenyl)-1,3-dithiane in Salmonella typhimurium TA98/TA100 strains with/without metabolic activation (S9 mix) to distinguish direct vs. indirect mutagenicity .
- Control Experiments : Compare with parent compounds (e.g., 1,3-dithiane) to isolate nitro group contributions. Use Ames test protocols with triplicate plating for statistical rigor .
Q. How can the regioselectivity of electrophilic additions to 2-(4-nitrophenyl)-1,3-dithiane be predicted and controlled?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO distributions to identify nucleophilic/electrophilic sites. The nitrophenyl group directs electrophiles to the sulfur-adjacent α-carbon.
- Kinetic vs. Thermodynamic Control : Low temperatures favor kinetic products (e.g., alkylation at α-C), while heating promotes thermodynamic outcomes (e.g., aryl ring nitration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
